N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanamide
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Overview
Description
N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanamide is a complex organic compound that features both oxazole and benzoxazole moieties. These heterocyclic structures are known for their significant biological and chemical properties, making this compound of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanamide typically involves multi-step organic reactions. The process begins with the preparation of the oxazole and benzoxazole intermediates, which are then coupled through a series of condensation and substitution reactions. Common reagents used in these reactions include acetic anhydride, sulfonyl chlorides, and various amines .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to achieve this .
Chemical Reactions Analysis
Types of Reactions
N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dimethyl sulfoxide (DMSO), acetonitrile, and other polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Scientific Research Applications
N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to inhibition or activation of specific biochemical processes .
Comparison with Similar Compounds
Similar Compounds
Sulfisoxazole: An antibiotic with a similar sulfonamide structure.
Benzoxazole Derivatives: Compounds with similar heterocyclic structures used in various applications.
Uniqueness
N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanamide is unique due to its combination of oxazole and benzoxazole moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in multiple fields .
Properties
Molecular Formula |
C21H20N4O6S |
---|---|
Molecular Weight |
456.5 g/mol |
IUPAC Name |
N-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide |
InChI |
InChI=1S/C21H20N4O6S/c1-13-14(2)23-31-20(13)24-32(28,29)16-9-7-15(8-10-16)22-19(26)11-12-25-17-5-3-4-6-18(17)30-21(25)27/h3-10,24H,11-12H2,1-2H3,(H,22,26) |
InChI Key |
WPGZDSCTXAANOE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(ON=C1C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CCN3C4=CC=CC=C4OC3=O |
Origin of Product |
United States |
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